molecular formula C11H14O4 B14395686 Methyl 2,5-dimethoxy-3-methylbenzoate CAS No. 88208-68-8

Methyl 2,5-dimethoxy-3-methylbenzoate

Cat. No.: B14395686
CAS No.: 88208-68-8
M. Wt: 210.23 g/mol
InChI Key: FTEQRUKEMORLNE-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethoxy-3-methylbenzoate is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, where the benzene ring is substituted with two methoxy groups and one methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dimethoxy-3-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2,5-dimethoxy-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethoxy-3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2,5-dimethoxy-3-methylbenzoic acid.

    Reduction: Formation of 2,5-dimethoxy-3-methylbenzyl alcohol.

    Substitution: Formation of nitro or halogen-substituted derivatives.

Scientific Research Applications

Methyl 2,5-dimethoxy-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,5-dimethoxy-3-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dimethoxybenzoate: Similar structure but different substitution pattern on the benzene ring.

    Methyl 2,4-dimethoxybenzoate: Another isomer with methoxy groups at different positions.

    Methyl 2,5-dimethoxybenzoate: Lacks the additional methyl group present in methyl 2,5-dimethoxy-3-methylbenzoate.

Uniqueness

This compound is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the benzene ring can enhance its lipophilicity and potentially improve its ability to cross biological membranes.

Properties

CAS No.

88208-68-8

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2,5-dimethoxy-3-methylbenzoate

InChI

InChI=1S/C11H14O4/c1-7-5-8(13-2)6-9(10(7)14-3)11(12)15-4/h5-6H,1-4H3

InChI Key

FTEQRUKEMORLNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)OC)OC

Origin of Product

United States

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